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Compound of Interest

Compound Name: 5,5-Dimethyl-3-hexanone

Cat. No.: B15492113

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,5-Dimethyl-3-
hexanone, a valuable ketone intermediate in organic synthesis. This document details a
reliable synthetic methodology, presents key experimental data in a structured format, and
includes a visual representation of the synthetic pathway.

Introduction

5,5-Dimethyl-3-hexanone is a specialty chemical with applications in the synthesis of more
complex organic molecules, including active pharmaceutical ingredients (APIS). Its unique tert-
butyl group imparts specific steric and electronic properties to target molecules. This guide
focuses on a robust and selective method for its preparation: the organocuprate-mediated
acylation of pivaloyl chloride. This method is favored for its high yield and selectivity, avoiding
the common side reaction of over-addition to form a tertiary alcohol, which can be problematic
with more reactive organometallic reagents such as Grignard reagents.[1][2]

Physicochemical Data

The key physical and chemical properties of 5,5-Dimethyl-3-hexanone are summarized in the
table below for easy reference.
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Property Value Reference
IUPAC Name 5,5-dimethylhexan-3-one [3]
CAS Number 5340-30-7 [3]
Molecular Formula C8H160 [3]
Molecular Weight 128.21 g/mol [3]
Boiling Point 149.9 °C at 760 mmHg [4]
Density 0.812 g/cm?3 [4]

Synthetic Pathway

The synthesis of 5,5-Dimethyl-3-hexanone is achieved through the reaction of lithium
dipropylcuprate with pivaloyl chloride. The overall reaction is depicted below.
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Figure 1: Synthetic pathway for 5,5-Dimethyl-3-hexanone.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 5,5-Dimethyl-3-
hexanone.

Materials and Equipment:

e Three-necked round-bottom flask

e Dropping funnel

e Magnetic stirrer

 Inert atmosphere (Nitrogen or Argon)
e Dry glassware

e Anhydrous diethyl ether (Et20)

e Propyl bromide

e Lithium metal

o Copper(l) iodide

» Pivaloyl chloride

o Saturated aqueous ammonium chloride (NH4CI) solution
e Magnesium sulfate (MgS0O4)

» Rotary evaporator

« Distillation apparatus

Procedure:

Part 1: Preparation of Lithium Dipropylcuprate (Gilman Reagent)
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To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an
inert atmosphere, add lithium metal (2.2 equivalents) and anhydrous diethyl ether.

Cool the flask to 0 °C using an ice bath.

Slowly add propyl bromide (2.0 equivalents) dissolved in anhydrous diethyl ether via a
dropping funnel.

After the addition is complete, remove the ice bath and allow the reaction to stir at room
temperature for 1 hour to ensure the formation of propyl lithium.

In a separate flask, suspend copper(l) iodide (1.0 equivalent) in anhydrous diethyl ether and
cool to -78 °C using a dry ice/acetone bath.

Slowly transfer the prepared propyl lithium solution to the copper(l) iodide suspension via
cannula.

Allow the mixture to stir at -78 °C for 30 minutes to form the lithium dipropylcuprate solution.
Part 2: Synthesis of 5,5-Dimethyl-3-hexanone

While maintaining the temperature of the lithium dipropylcuprate solution at -78 °C, slowly
add pivaloyl chloride (1.0 equivalent) dissolved in anhydrous diethyl ether via a dropping
funnel.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and stir for an additional 2 hours.

Quench the reaction by carefully adding saturated agueous ammonium chloride solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether
(3 x50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
using a rotary evaporator.
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o Purify the crude product by distillation under atmospheric pressure to yield pure 5,5-
Dimethyl-3-hexanone.

Characterization Data

The synthesized 5,5-Dimethyl-3-hexanone should be characterized by standard analytical
techniques. The expected data is summarized below.

Technique Expected Results

o (ppm): 2.4 (q, 2H), 2.2 (s, 2H), 1.1 (s, 9H), 1.0

IH NMR (t, 3H)

13C NMR 3 (ppm): 215, 54, 42, 32, 30, 8

IR (Infrared) Strong C=0 stretch around 1715 cm™1

Mass Spec (MS) Molecular ion peak (M+*) at m/z = 128
Discussion

The use of an organocuprate (Gilman reagent) is crucial for the successful synthesis of 5,5-
Dimethyl-3-hexanone from pivaloyl chloride.[1] Unlike more reactive organometallic reagents
such as Grignard reagents, which tend to add twice to acyl chlorides to produce tertiary
alcohols, the less reactive organocuprates selectively add only once, stopping at the ketone
stage.[1][2] This selectivity is key to achieving a high yield of the desired product. The reaction
is typically carried out at low temperatures (-78 °C) to further control the reactivity and minimize
side reactions. The workup procedure is standard for organometallic reactions and involves
qguenching with a mild acid source, followed by extraction and purification.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of 5,5-Dimethyl-
3-hexanone using an organocuprate reagent. The provided experimental protocol and
characterization data will be a valuable resource for researchers and professionals in the fields
of organic synthesis and drug development. The methodology described is scalable and
provides a clear pathway to this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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